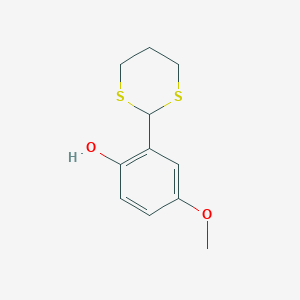
2-(1,3-Dithian-2-yl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-yl)-4-methoxyphenol, also known as DMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPD is a phenolic antioxidant that has been shown to exhibit potent radical scavenging activity, making it a promising candidate for a variety of applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and prevent oxidative damage. 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to react with a variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and preventing them from causing cellular damage.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in cells, reduce inflammation, and improve cellular function. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its effects on cells. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol is its potential to interfere with other cellular processes, which may complicate experimental results.
Orientations Futures
There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-4-methoxyphenol. One area of interest is its potential use as a radioprotective agent, as it has shown promise in protecting against radiation-induced damage in cells. Additionally, further research is needed to fully understand the mechanisms underlying 2-(1,3-Dithian-2-yl)-4-methoxyphenol's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, there is potential for 2-(1,3-Dithian-2-yl)-4-methoxyphenol to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves several steps, including the reaction of 2-bromo-4-methoxyphenol with sodium hydride and 1,3-dithiane. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been extensively studied for its potential use as an antioxidant in a variety of applications. It has been shown to exhibit potent radical scavenging activity, making it a promising candidate for use in the food and cosmetic industries. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
Propriétés
Nom du produit |
2-(1,3-Dithian-2-yl)-4-methoxyphenol |
|---|---|
Formule moléculaire |
C11H14O2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
Clé InChI |
GELLBDYSEBCXIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)



![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)